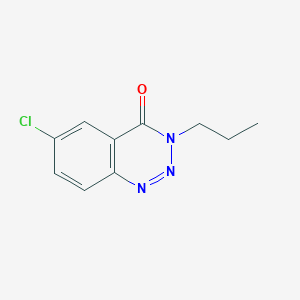![molecular formula C12H11Cl2N3O B12589891 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine CAS No. 642085-80-1](/img/structure/B12589891.png)
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine: is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a pyrazine ring substituted with a methylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine typically involves the following steps:
Formation of the Dichlorophenyl Methoxy Intermediate: The starting material, 2,6-dichlorophenol, is reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 2,6-dichlorophenyl methoxy compound.
Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative, such as 2-chloropyrazine, under basic conditions to form the desired product.
N-Methylation: The final step involves the methylation of the pyrazine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl Methoxy Derivatives: Compounds with similar structural motifs but different substituents on the pyrazine ring.
Pyrazine Derivatives: Compounds with variations in the substituents on the pyrazine ring, such as 2-chloropyrazine or 2-methylpyrazine.
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine is unique due to the presence of both dichlorophenyl and methoxy groups, which impart distinct chemical and biological properties. Its specific substitution pattern on the pyrazine ring also contributes to its unique reactivity and interaction with biological targets .
Properties
CAS No. |
642085-80-1 |
|---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-15-11-5-17-12(6-16-11)18-7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
BOYPKKZWNHUMFP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



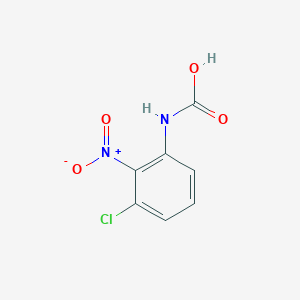
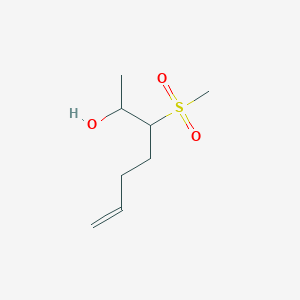
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
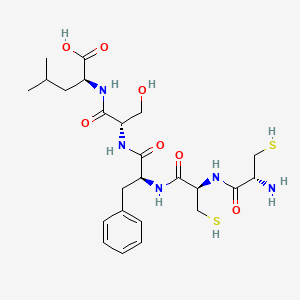
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
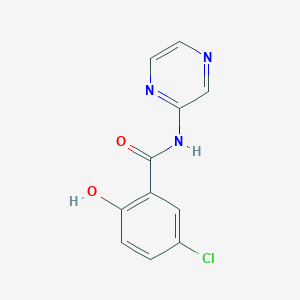
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)

